1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea is an organic compound that features a unique structure combining a dimethylamino group, a phenethyl group, and a naphthalen-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea typically involves the reaction of 1-(4-(dimethylamino)phenethyl)amine with naphthalen-1-ylmethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0°C to room temperature. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethyl urea derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-2-ylmethyl)urea: Similar structure but with a different position of the naphthalenyl group.
1-(4-(Dimethylamino)phenethyl)-3-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
Uniqueness
1-(4-(Dimethylamino)phenethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the specific combination of functional groups and the spatial arrangement of its molecular structure
Properties
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]ethyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-25(2)20-12-10-17(11-13-20)14-15-23-22(26)24-16-19-8-5-7-18-6-3-4-9-21(18)19/h3-13H,14-16H2,1-2H3,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAKNJNHJJOYNCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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